![molecular formula C12H18OSi B14337252 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol CAS No. 104080-51-5](/img/structure/B14337252.png)
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol is an organosilicon compound that features a silyl group attached to a butenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol typically involves the hydrosilylation of 4-penten-1-ol with dimethylphenylsilane. This reaction is catalyzed by a platinum-based catalyst, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds via the addition of the silyl group across the double bond of the butenol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of 4-[Dimethyl(phenyl)silyl]but-3-enal or 4-[Dimethyl(phenyl)silyl]but-3-enoic acid.
Reduction: Formation of 4-[Dimethyl(phenyl)silyl]butan-1-ol.
Substitution: Formation of 4-[Dimethyl(phenyl)silyl]but-3-en-1-yl chloride or bromide.
Aplicaciones Científicas De Investigación
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of silicone-based materials and coatings, providing enhanced properties such as flexibility and durability.
Mecanismo De Acción
The mechanism of action of 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the silyl group and the hydroxyl group. The silyl group can stabilize reactive intermediates, facilitating reactions such as nucleophilic substitutions and additions. The hydroxyl group can act as a nucleophile or be converted into other functional groups, expanding the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-[Dimethyl(phenyl)silyl]butan-1-ol: Lacks the double bond, resulting in different reactivity and applications.
4-[Trimethylsilyl]but-3-en-1-ol: Contains a trimethylsilyl group instead of a dimethyl(phenyl)silyl group, affecting its chemical properties and reactivity.
4-[Dimethyl(phenyl)silyl]but-3-yn-1-ol:
Uniqueness
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol is unique due to the presence of both a silyl group and a double bond, which provides a combination of stability and reactivity. This makes it a versatile compound for various synthetic applications and research studies.
Propiedades
Número CAS |
104080-51-5 |
|---|---|
Fórmula molecular |
C12H18OSi |
Peso molecular |
206.36 g/mol |
Nombre IUPAC |
4-[dimethyl(phenyl)silyl]but-3-en-1-ol |
InChI |
InChI=1S/C12H18OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,7-9,11,13H,6,10H2,1-2H3 |
Clave InChI |
SURCJEHWQBKDFS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C=CCCO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)


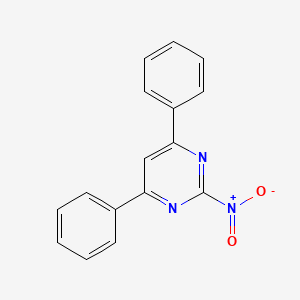
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)

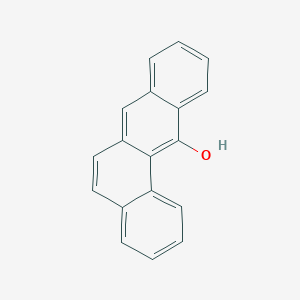
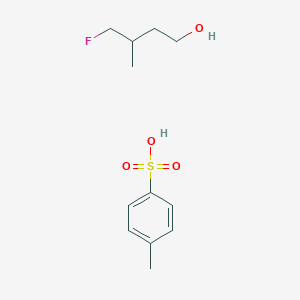
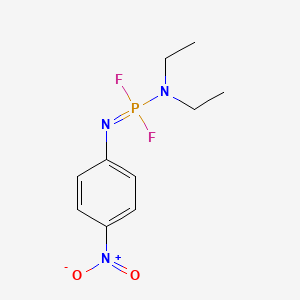
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
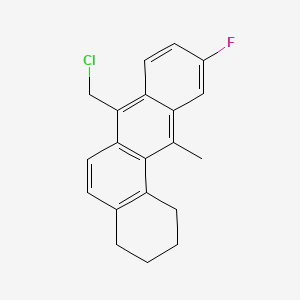
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)
